molecular formula C15H15N B13598826 1-(9h-Fluoren-9-yl)ethan-1-amine

1-(9h-Fluoren-9-yl)ethan-1-amine

Cat. No.: B13598826
M. Wt: 209.29 g/mol
InChI Key: XMDBFNASSLQDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-yl)ethan-1-amine is an organic compound with a molecular formula of C15H15N It features a fluorenyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-9-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(9H-fluoren-9-yl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol. The resulting alcohol is then converted to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods often utilize palladium or platinum catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl ring or the ethanamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols or hydrocarbons.

    Substitution: Fluorenyl derivatives with different functional groups.

Scientific Research Applications

1-(9H-Fluoren-9-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)ethan-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(9H-Fluoren-9-yl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis, it shares the fluorenyl moiety but has different functional groups.

Uniqueness: 1-(9H-Fluoren-9-yl)ethan-1-amine is unique due to its combination of the fluorenyl group and ethanamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-(9H-fluoren-9-yl)ethanamine

InChI

InChI=1S/C15H15N/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,16H2,1H3

InChI Key

XMDBFNASSLQDAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.